Cas no 84477-72-5 (2,2-Dimethylpiperazine)

2,2-Dimethylpiperazine is a cyclic diamine compound characterized by its piperazine backbone with two methyl substituents at the 2-position. This structure imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its rigid framework and secondary amine functionality enable its use as a building block for catalysts, ligands, and active pharmaceutical ingredients (APIs). The compound’s stability and reactivity under controlled conditions facilitate selective modifications, enhancing its utility in heterocyclic chemistry. Additionally, its high purity and consistent performance make it suitable for research and industrial-scale processes requiring precise molecular control. Proper handling is advised due to its potential sensitivity to moisture and air.
2,2-Dimethylpiperazine structure
2,2-Dimethylpiperazine structure
Product name:2,2-Dimethylpiperazine
CAS No:84477-72-5
MF:C6H14N2
Molecular Weight:114.188761234283
MDL:MFCD06798288
CID:60706
PubChem ID:14664186

2,2-Dimethylpiperazine 化学的及び物理的性質

名前と識別子

    • 2,2-Dimethylpiperazine
    • 2,2-Dimethyl-piperazine
    • 2,2-Dimethylpiperazine (ACI)
    • 2,2-Dimethyl piperazine
    • 2,2-dimethypiperazine
    • MFCD06798288
    • AC-33678
    • EN300-59819
    • PIPWSBOFSUJCCO-UHFFFAOYSA-N
    • CS-D0739
    • 5-dimethylpiperazine
    • 2,2-dimethylpiprazine
    • SY022639
    • AB29948
    • AKOS006239566
    • 84477-72-5
    • 2,2-dimethylpiperazine, AldrichCPR
    • DTXSID90562743
    • BCP15399
    • 2 pound not2-Dimethylpiperazine
    • Piperazine, 2,2-dimethyl-
    • SCHEMBL64209
    • J-506831
    • DB-019623
    • GS-4458
    • MDL: MFCD06798288
    • インチ: 1S/C6H14N2/c1-6(2)5-7-3-4-8-6/h7-8H,3-5H2,1-2H3
    • InChIKey: PIPWSBOFSUJCCO-UHFFFAOYSA-N
    • SMILES: N1CC(C)(C)NCC1

計算された属性

  • 精确分子量: 114.11600
  • 同位素质量: 114.115698455g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 78.6
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.2
  • トポロジー分子極性表面積: 24.1Ų

じっけんとくせい

  • Color/Form: No data avaiable
  • 密度みつど: No data available
  • ゆうかいてん: No data available
  • Boiling Point: No data available
  • フラッシュポイント: No data available
  • Refractive Index: 1.417
  • PSA: 24.06000
  • LogP: 0.61540
  • じょうきあつ: No data available

2,2-Dimethylpiperazine Security Information

2,2-Dimethylpiperazine 税関データ

  • 税関コード:2933599090
  • 税関データ:

    中国税関コード:

    2933599090

    概要:

    29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

2,2-Dimethylpiperazine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Ambeed
A168339-1g
2,2-Dimethylpiperazine
84477-72-5 95%
1g
$28.0 2025-03-05
eNovation Chemicals LLC
D710864-10G
2,2-dimethylpiperazine
84477-72-5 97%
10g
$230 2024-05-23
eNovation Chemicals LLC
D516997-1g
2,2-DiMethylpiperazine
84477-72-5 97%
1g
$255 2024-05-24
abcr
AB287453-25 g
2,2-Dimethylpiperazine, 95%; .
84477-72-5 95%
25g
€651.10 2023-04-26
eNovation Chemicals LLC
D953896-10g
2,2-Dimethylpiperazine
84477-72-5 98%
10g
$155 2024-06-07
Enamine
EN300-59819-0.5g
2,2-dimethylpiperazine
84477-72-5 95%
0.5g
$30.0 2023-02-09
Enamine
EN300-59819-10.0g
2,2-dimethylpiperazine
84477-72-5 95%
10.0g
$206.0 2023-02-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05933-10G
2,2-dimethylpiperazine
84477-72-5 97%
10g
¥ 1,194.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05933-50G
2,2-dimethylpiperazine
84477-72-5 97%
50g
¥ 5,154.00 2023-04-13
Ambeed
A168339-250mg
2,2-Dimethylpiperazine
84477-72-5 95%
250mg
$16.0 2025-03-05

2,2-Dimethylpiperazine 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, cooled
1.2 Reagents: Water ;  overnight
Reference
Improved synthesis of 1-boc-3,3-dimethyl-piperazine
Long, Fei-fei; et al, Jingxi Huagong Zhongjianti, 2014, 44(1), 22-24

Synthetic Circuit 2

Reaction Conditions
Reference
Pyridonecarboxylic acids as antibacterial agents. Part 14. Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency
Miyamoto, Teruyuki; et al, Journal of Medicinal Chemistry, 1990, 33(6), 1645-56

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
1.2 -
2.1 Reagents: Vitride Solvents: Toluene
3.1 -
Reference
Pyridonecarboxylic acids as antibacterial agents. Part 14. Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency
Miyamoto, Teruyuki; et al, Journal of Medicinal Chemistry, 1990, 33(6), 1645-56

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  2 h, rt
2.1 Reagents: Triethylamine Solvents: (±)-2-Butanol ;  overnight, reflux
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, cooled
3.2 Reagents: Water ;  overnight
Reference
Improved synthesis of 1-boc-3,3-dimethyl-piperazine
Long, Fei-fei; et al, Jingxi Huagong Zhongjianti, 2014, 44(1), 22-24

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Vitride Solvents: Toluene
2.1 -
Reference
Pyridonecarboxylic acids as antibacterial agents. Part 14. Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency
Miyamoto, Teruyuki; et al, Journal of Medicinal Chemistry, 1990, 33(6), 1645-56

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: (±)-2-Butanol ;  overnight, reflux
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, cooled
2.2 Reagents: Water ;  overnight
Reference
Improved synthesis of 1-boc-3,3-dimethyl-piperazine
Long, Fei-fei; et al, Jingxi Huagong Zhongjianti, 2014, 44(1), 22-24

2,2-Dimethylpiperazine Raw materials

2,2-Dimethylpiperazine Preparation Products

2,2-Dimethylpiperazine 関連文献

2,2-Dimethylpiperazineに関する追加情報

Comprehensive Overview of 2,2-Dimethylpiperazine (CAS No. 84477-72-5): Properties, Applications, and Industry Insights

2,2-Dimethylpiperazine (CAS No. 84477-72-5) is a versatile organic compound belonging to the piperazine family. This bicyclic amine derivative has garnered significant attention in pharmaceutical, agrochemical, and specialty chemical industries due to its unique structural properties. The compound's molecular formula, C6H14N2, features two methyl groups at the 2-position of the piperazine ring, which enhances its stability and reactivity in various synthetic applications.

Recent trends in piperazine derivatives research highlight growing interest in 2,2-Dimethylpiperazine applications for drug intermediate synthesis. Pharmaceutical companies are particularly exploring its potential in developing novel central nervous system (CNS) therapeutics and antimicrobial agents. The compound's ability to serve as a building block for more complex molecular structures makes it valuable in medicinal chemistry and drug discovery processes.

From a chemical perspective, 2,2-Dimethylpiperazine exhibits several noteworthy characteristics. Its melting point ranges between 45-50°C, while the boiling point typically falls within 170-175°C at standard atmospheric pressure. The compound demonstrates good solubility in common organic solvents such as ethanol, methanol, and dichloromethane, but limited solubility in water. These physicochemical properties make it particularly suitable for various organic synthesis applications where controlled reactivity is required.

In industrial applications, CAS No. 84477-72-5 serves as a crucial intermediate in the production of corrosion inhibitors and polymer stabilizers. The material science sector has shown increasing interest in its potential for developing advanced polyurethane catalysts and epoxy curing agents. Recent patent filings indicate novel uses in high-performance coatings and adhesive formulations, where its structural features contribute to enhanced product performance.

The synthesis of 2,2-Dimethylpiperazine typically involves the reaction of ethylenediamine derivatives with acetone or other carbonyl compounds under controlled conditions. Modern green chemistry approaches are focusing on optimizing these processes to improve atom economy and reduce environmental impact. Industry leaders are particularly interested in developing catalytic methods that minimize waste generation while maintaining high yields and purity standards.

Quality control for 2,2-Dimethylpiperazine requires rigorous analytical techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed to verify purity, which typically exceeds 98% for commercial grades. Advanced characterization methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry provide detailed structural confirmation and impurity profiling.

Market analysis indicates steady growth in demand for piperazine-based compounds, with 2,2-Dimethylpiperazine representing a significant segment. The Asia-Pacific region currently leads in both production and consumption, driven by expanding pharmaceutical and specialty chemical industries. Recent supply chain optimizations have improved global availability, though quality variations between manufacturers remain a consideration for end-users.

From a regulatory standpoint, proper handling of CAS No. 84477-72-5 requires standard laboratory safety protocols. While not classified as hazardous under normal conditions, appropriate personal protective equipment (PPE) including gloves and safety glasses is recommended during handling. Storage typically involves cool, dry conditions in tightly sealed containers to prevent moisture absorption and maintain product integrity.

Emerging research directions for 2,2-Dimethylpiperazine include exploration in asymmetric synthesis and chiral auxiliary applications. The compound's structural features show promise in facilitating stereoselective reactions, particularly in the synthesis of optically active pharmaceuticals. Additionally, investigations into its potential as a ligand in coordination chemistry are opening new possibilities in catalyst design.

Environmental considerations for 2,2-Dimethylpiperazine production and use are becoming increasingly important. Industry best practices now emphasize waste minimization strategies and energy-efficient processes. Recent lifecycle assessment studies have guided improvements in manufacturing sustainability, with particular focus on solvent recovery systems and catalytic process intensification.

For researchers and industry professionals seeking detailed technical information, reliable sources include Reaxys and SciFinder databases, which provide comprehensive property data and literature references for CAS No. 84477-72-5. These resources are invaluable for understanding the compound's behavior in various chemical contexts and identifying potential applications in specific research or industrial projects.

The future outlook for 2,2-Dimethylpiperazine appears promising, with anticipated growth in both traditional and novel applications. As synthetic methodologies advance and new therapeutic targets emerge, this versatile compound is likely to maintain its importance in organic synthesis and specialty chemical production. Continued innovation in process chemistry and application development will further solidify its position as a valuable intermediate across multiple industries.

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